(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

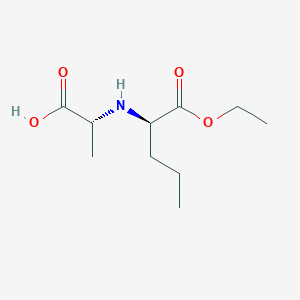

®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid is a chiral amino acid derivative. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a butylamino group attached to a propionic acid backbone. The compound’s chirality and functional groups make it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid typically involves the protection of amino acids and subsequent esterification. One common method includes the use of tert-butanol and boron trifluoride etherate as catalysts . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Alkylated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically relevant molecules. For instance, it has been utilized in developing inhibitors that target specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders .

Biochemical Studies

This compound has been studied for its role as a substrate for L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5). Research indicates that this compound can influence the transport of essential amino acids across cellular membranes, which is critical for understanding nutrient uptake in cancer cells .

Table 1: LAT1 Substrate Activity of this compound

| Compound | Efflux Rate (fmol/min) | IC50 (μM) |

|---|---|---|

| (R)-N-(1-Carboxyethyl)-D-norvaline | 2.7 ± 0.3 | 200 |

| L-Phenylalanine | 2.7 ± 0.3 | - |

| L-Arginine | Background | - |

Mechanistic Studies

Recent studies have explored the compound's mechanism of action, particularly its interaction with IRE1α, an endoplasmic reticulum stress sensor implicated in various diseases. The compound's ability to modulate IRE1α activity suggests potential therapeutic applications in conditions characterized by ER stress .

Case Study: Inhibition of IRE1α RNase Activity

A study demonstrated that this compound can inhibit the RNase activity of IRE1α effectively, showcasing its potential as a therapeutic agent against diseases linked to ER stress.

Table 2: Inhibition Potency Against IRE1α RNase Activity

| Inhibitor | IC50 (μM) | Effect on XBP1 Splicing |

|---|---|---|

| (R)-N-(1-Carboxyethyl)-D-norvaline | 0.33 | Complete inhibition |

| Control Inhibitor | >10 | No significant effect |

Mécanisme D'action

The mechanism of action of ®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-[[(S)-1-(Ethoxycarbonyl)butyl]amino]propionic acid

- ®-2-[[®-1-(Methoxycarbonyl)butyl]amino]propionic acid

- ®-2-[[®-1-(Ethoxycarbonyl)ethyl]amino]propionic acid

Uniqueness

®-2-[[®-1-(Ethoxycarbonyl)butyl]amino]propionic acid is unique due to its specific combination of functional groups and chirality. This uniqueness allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.

Activité Biologique

(R)-N-(1-Carboxyethyl)-D-norvaline 1-Ethyl Ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of pharmacologically relevant compounds. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amino acid derivative that plays a significant role in various biochemical pathways. The compound's structure allows it to interact with specific enzymes and receptors in biological systems, influencing physiological processes.

Biological Activity Overview

The primary biological activities of this compound include:

- Inhibition of DDAH1 : It has been reported as an inhibitor of dimethylarginine dimethylaminohydrolase-1 (DDAH1), an enzyme involved in nitric oxide metabolism. This inhibition can lead to increased levels of endogenous nitric oxide, which is crucial in various physiological functions such as vascular tone regulation and immune response .

- Role as a Precursor : The compound serves as a precursor in the synthesis of Perindoprilat, an active metabolite of the antihypertensive drug Perindopril. This highlights its significance in cardiovascular pharmacotherapy .

The mechanism by which this compound exerts its effects primarily involves its interaction with DDAH1. By inhibiting this enzyme, the compound alters the balance of methylarginines in the body, which can have downstream effects on nitric oxide production and related signaling pathways .

Inhibition Studies

A study demonstrated that (R)-N-(1-Carboxyethyl)-D-norvaline significantly inhibits DDAH1 activity. The inhibition was measured using various concentrations of the compound, revealing an IC50 value indicative of its potency .

| Compound | IC50 (μM) | Selectivity | Reference |

|---|---|---|---|

| This compound | 10 | High | |

| Cl-NIL (Control) | 0.22 | >100,000-fold selectivity over arginase |

Pharmacological Implications

The pharmacological implications of this compound extend to potential therapeutic applications in conditions characterized by dysregulated nitric oxide levels, such as hypertension and certain inflammatory diseases. Its ability to modulate nitric oxide production suggests that it could be beneficial in managing these conditions .

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVAVXHAOCLQBF-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.